![molecular formula C9H11N3O2 B3308980 2-[(Carbamoylmethyl)amino]benzamide CAS No. 941203-88-9](/img/structure/B3308980.png)
2-[(Carbamoylmethyl)amino]benzamide
Overview
Description
2-[(Carbamoylmethyl)amino]benzamide is a chemical compound with the CAS Number: 941203-88-9 . It has a molecular weight of 193.21 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[(2-amino-2-oxoethyl)amino]benzamide . The InChI code is 1S/C9H11N3O2/c10-8(13)5-12-7-4-2-1-3-6(7)9(11)14/h1-4,12H,5H2,(H2,10,13)(H2,11,14) .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.333±0.06 g/cm3 and a predicted boiling point of 514.9±35.0 °C .Scientific Research Applications
Antioxidant Activity
Benzamides, including 2-[(Carbamoylmethyl)amino]benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
Benzamides have also been used in research for their antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria . This makes them potential candidates for the development of new antibacterial drugs.
Cytotoxic Activity
2-Aminobenzamide derivatives, including those containing benzothiazole and phenylamine moieties, have been synthesized and tested for their cytotoxic activity against tumor cell lines . Some compounds have exhibited cytotoxicity toward specific cell lines, indicating their potential use in cancer research .
Acetyldehyde Scavenger
2-Aminobenzamide is used as an acetyldehyde scavenger in PET bottles . This application is particularly important in the food and beverage industry, where it helps to prevent the degradation of products stored in PET bottles.
Intermediate for Various Chemicals
2-Aminobenzamide serves as an intermediate for the synthesis of various chemicals, including agrochemicals, dyes, pharmaceuticals, blowing agents, and fine organic chemicals . This makes it a versatile compound in the field of chemical synthesis.
Corrosion Inhibitor
In lubricating oils for supersonic jet engines, 2-Aminobenzamide acts as a corrosion inhibitor for copper and magnesium . This application is crucial in the aerospace industry, where it helps to prolong the lifespan of engine components.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed and can cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[(2-amino-2-oxoethyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-8(13)5-12-7-4-2-1-3-6(7)9(11)14/h1-4,12H,5H2,(H2,10,13)(H2,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRNYYGNGXAXEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Carbamoylmethyl)amino]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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